(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with an amino and methoxy group, along with a trimethoxyphenyl moiety attached to a methanone group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the amino and methoxy groups. The final step involves the coupling of the quinoline derivative with the trimethoxyphenylmethanone moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its pharmacological properties are being investigated for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-amino-6-methoxyquinolin-2-yl)-(3,4-dimethoxyphenyl)methanone
- (5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)ethanone
- (5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)propanone
Uniqueness
Compared to similar compounds, (5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3 |
InChI Key |
HBQYPNDXFXSVNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
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